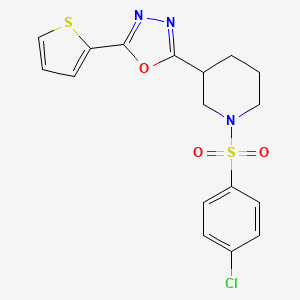
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and data tables.
Structural Characteristics
The compound features a 1,3,4-oxadiazole ring fused with a piperidine moiety and a thiophene group. The presence of the 4-chlorophenyl sulfonyl group enhances its pharmacological potential by improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with the oxadiazole ring have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that these compounds can effectively disrupt bacterial cell walls and inhibit growth through interaction with essential bacterial enzymes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Dhumal et al. (2016) reported on a series of oxadiazole derivatives showing strong antitubercular activity against Mycobacterium bovis. Molecular docking studies confirmed their binding affinity to key bacterial enzymes .
- Paruch et al. (2020) synthesized various 1,3,4-oxadiazole derivatives and assessed their antibacterial activity against multiple strains. The most active compounds displayed MIC values comparable to standard antibiotics .
The biological activity of this compound is believed to stem from:
- Inhibition of Enzyme Activity : The sulfonamide group may interact with enzymes critical for bacterial survival.
- Disruption of Cellular Processes : The oxadiazole ring can participate in hydrogen bonding and other interactions that affect cellular functions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)16-19-20-17(24-16)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZISUUFZAKFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














